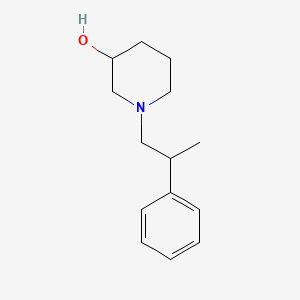![molecular formula C22H18N4O2 B2496048 N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-4-(1H-pyrrol-1-yl)benzamide CAS No. 1797621-54-5](/img/structure/B2496048.png)
N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-4-(1H-pyrrol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The synthesis and study of N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-4-(1H-pyrrol-1-yl)benzamide and related compounds have garnered interest due to their potential therapeutic properties. This interest stems from the structural features that suggest possible biological activity, making them subjects of chemical and pharmacological studies.
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions starting from basic chemical precursors to achieve the desired compound. For example, a study described the synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamide/benzene sulfonamides through sodium borohydride reduction, indicating a complex synthesis process that could be analogous to our compound of interest (Gangapuram & Redda, 2009).
Molecular Structure Analysis
The molecular structure of compounds closely related to N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-4-(1H-pyrrol-1-yl)benzamide has been elucidated using various spectroscopic techniques, including IR, 1H-NMR, and mass spectrometry. These techniques provide critical insights into the molecular framework and functional groups present, essential for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
Compounds with the dihydropyridazinone core structure exhibit significant chemical reactivity due to their functional groups. For instance, the presence of amide and pyrrol groups could facilitate various chemical reactions, including condensation, substitution, and redox reactions. These chemical properties are crucial for further modifications and derivatization to enhance biological activity or modify pharmacokinetic properties.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are vital for understanding the compound's behavior in biological systems and its formulation into dosage forms. Studies on similar compounds have utilized X-ray crystallography to determine the crystal structure, providing insights into the compound's stability and solubility (Dadou et al., 2019).
Wissenschaftliche Forschungsanwendungen
Chemical Inhibitors and Drug Metabolism
Research into the selectivity of chemical inhibitors for cytochrome P450 isoforms in human liver microsomes highlights the importance of understanding the metabolism of various drugs, including complex compounds like N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-4-(1H-pyrrol-1-yl)benzamide. These studies are crucial for predicting drug-drug interactions and enhancing the safety of pharmaceutical treatments (Khojasteh et al., 2011).
DNA Interaction and Drug Design
The interaction of synthetic dyes like Hoechst 33258, which share structural similarities with complex benzamide derivatives, with DNA, provides a foundation for the design of drugs targeting specific DNA sequences. This understanding aids in developing treatments for genetic disorders and cancer, showcasing the broad implications of research on heterocyclic compounds (Issar & Kakkar, 2013).
COX-2 Inhibition for Anti-inflammatory Applications
The study of vicinally disubstituted pyridazinones, such as ABT-963, demonstrates the potential of these compounds, including benzamide derivatives, as selective COX-2 inhibitors. This research is pivotal for developing new anti-inflammatory drugs with fewer side effects, highlighting the therapeutic applications of benzamide analogs in treating conditions like arthritis (Asif, 2016).
Neuroactive Peptides and Cognitive Enhancement
Research on neuroactive peptides, such as Angiotensin IV, and their interaction with dopamine receptors elucidates the role of complex benzamide derivatives in enhancing memory and cognitive functions. This area of study opens avenues for treating neurodegenerative diseases and cognitive impairments, underscoring the significance of heterocyclic benzamide analogs in neuroscience (Braszko, 2010).
Advanced Oxidation Processes for Environmental Applications
The degradation of pollutants like acetaminophen through advanced oxidation processes (AOPs) is critical for environmental protection. Research into the reactivity and degradation pathways of compounds, including benzamide derivatives, aids in developing efficient methods for treating wastewater and mitigating environmental hazards (Qutob et al., 2022).
Eigenschaften
IUPAC Name |
N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c1-25-21(27)13-12-20(24-25)18-6-2-3-7-19(18)23-22(28)16-8-10-17(11-9-16)26-14-4-5-15-26/h2-15H,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNIBJZPLZMIGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-4-(1H-pyrrol-1-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2495987.png)